



Application Note: Spectrophotometric Determination of 4-Aminobenzoic Acid

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Compound of Interest		
Compound Name:	4-Aminobenzoic Acid	
Cat. No.:	B1667099	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminobenzoic acid (PABA), a precursor in the synthesis of folic acid in bacteria, is widely utilized in pharmaceutical and cosmetic industries, notably as a UV-filtering agent in sunscreens.[1][2] Accurate quantification of PABA in various formulations is crucial for quality control and efficacy assessment. UV-Visible spectrophotometry offers a simple, cost-effective, and reliable analytical approach for this purpose. This document details two robust spectrophotometric methods for the determination of PABA concentration: the diazotization and coupling reaction, and the charge-transfer complexation method.

Principle of Methods

- Diazotization and Coupling Reaction: This colorimetric method, a variation of the Bratton-Marshall reaction, is based on a two-step process.[3][4] First, the primary aromatic amine group of PABA is converted into a diazonium salt by reacting with nitrous acid (generated in situ from sodium nitrite and an acid like HCl).[5][6] Subsequently, this diazonium salt is coupled with a suitable aromatic compound, such as 1-naphthylamine-7-sulphonic acid (1-NASA) or 8-hydroxyquinoline, to form a stable and intensely colored azo dye.[3][6] The absorbance of the resulting colored solution is proportional to the PABA concentration.
- Charge-Transfer Complexation: This method involves the reaction of PABA, acting as an n-electron donor, with a π -electron acceptor, such as 2,3-dichloro-5,6-dicyano-1,4-



benzoquinone (DDQ).[7] The interaction leads to the formation of a colored charge-transfer complex, which can be quantified spectrophotometrically. This method is often rapid, as the complex formation is typically instantaneous.

Method 1: Diazotization and Coupling Reaction Protocol

This protocol is based on the diazotization of PABA and subsequent coupling with 1-naphthylamine-7-sulphonic acid (1-NASA).[5][6]

Instrumentation and Reagents

- UV-Vis Spectrophotometer
- · Volumetric flasks, pipettes, and other standard laboratory glassware
- · 4-Aminobenzoic acid (PABA), analytical standard
- Hydrochloric acid (HCl), 1M solution
- Sodium nitrite (NaNO₂), 0.3% (w/v) solution, freshly prepared
- Sulphamic acid, 0.5% (w/v) solution
- 1-Naphthylamine-7-sulphonic acid (1-NASA), 0.33% (w/v) solution
- Deionized water

Experimental Protocol

- 1. Preparation of Standard PABA Solution (100 μg/mL):
- · Accurately weigh 10 mg of pure PABA.
- Dissolve it in a small amount of methanol or slightly alkaline water.
- Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
- 2. Construction of Calibration Curve:



- Aliquot volumes of the standard PABA solution (containing 2.5 to 70 μg of PABA) into a series of 10 mL volumetric flasks.[6][8]
- To each flask, add 1.0 mL of 1M HCl, followed by 0.3 mL of 0.3% sodium nitrite solution.[8]
- Shake the flasks and allow the reaction to proceed for 3 minutes for diazotization.[8]
- Add 1.0 mL of 0.5% sulphamic acid solution to neutralize the excess nitrous acid and let it stand for 4 minutes with occasional shaking.[8]
- Add 1.5 mL of 0.33% 1-NASA solution (the coupling agent). A pink color will develop.[6][8]
- Dilute the solution to the 10 mL mark with deionized water.
- Measure the absorbance of each solution at 525 nm against a reagent blank prepared in the same manner but without PABA.[5][6]
- Plot the absorbance versus the concentration of PABA (in μ g/mL) to generate the calibration curve.
- 3. Sample Preparation (from Pharmaceutical Tablets):
- Weigh and finely powder a number of tablets (e.g., 5-10) to obtain a representative sample.
- Accurately weigh a portion of the powder equivalent to a known amount of PABA (e.g., 10 mg).
- Dissolve the powder in a suitable solvent (e.g., methanol or water), filter to remove any insoluble excipients, and dilute to a known volume (e.g., 100 mL) to obtain a stock solution.

 [9]
- Further dilute an aliquot of this solution to fall within the linear range of the calibration curve and analyze as described in step 2.

Method 2: Charge-Transfer Complexation Protocol

This protocol uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the complexing agent.

Instrumentation and Reagents

- UV-Vis Spectrophotometer with 1 cm silica cuvettes
- Standard laboratory glassware
- 4-Aminobenzoic acid (PABA), analytical standard
- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 98% purity
- Methanol, analytical grade



• Phosphate Buffer (pH 8)

Experimental Protocol

- 1. Preparation of Standard PABA Solution (e.g., 100 μg/mL):
- Accurately weigh 10 mg of PABA and dissolve in methanol in a 100 mL volumetric flask.
 Dilute to the mark with methanol.
- 2. Preparation of DDQ Reagent Solution (e.g., 0.01 M):
- Accurately weigh 0.027 g of DDQ and dissolve in methanol in a 10 mL volumetric flask.
 Dilute to the mark with methanol. Further dilutions can be made as required.
- 3. Construction of Calibration Curve:
- Transfer serial volumes of the standard PABA solution into a series of test tubes to obtain concentrations in the range of 5-90 μg/mL.
- To each tube, add a fixed volume of the DDQ solution.
- Add 0.2 mL of pH 8 buffer.
- Make up the final volume with methanol.
- Allow the setup to stand for 15 minutes at room temperature for complete color development.
- Measure the absorbance of the resulting reddish complex at 474 nm against a reagent blank.
- Plot the absorbance versus the concentration of PABA to generate the calibration curve.
- 4. Sample Preparation (from Tablets):
- Prepare a stock solution from powdered tablets in methanol as described in Method 1.
- Treat an appropriate aliquot of the filtered sample solution as described in step 3 to determine the PABA concentration.

Data Presentation

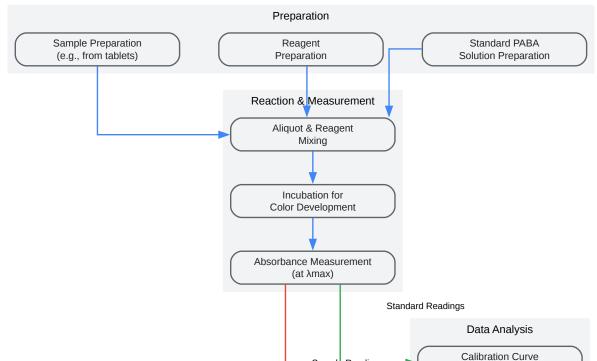
The analytical parameters for the described spectrophotometric methods are summarized below for easy comparison.



Parameter	Method 1: Diazotization & Coupling (with 1-NASA)	Method 2: Charge-Transfer Complexation (with DDQ)
Wavelength (λmax)	525 nm[5][6]	474 nm[7]
Linearity Range	0.25 - 7.0 μg/mL[5][6]	5 - 90 μg/mL[7]
Molar Absorptivity	3.6057 x 10 ⁴ L·mol ⁻¹ ·cm ⁻¹ [5]	Not explicitly stated, but method is described as sensitive
Limit of Detection (LOD)	Not explicitly stated	0.55 μg/mL
Limit of Quantification (LOQ)	Not explicitly stated	1.67 μg/mL
Color of Complex	Pink / Red Azo Dye[5][6]	Reddish Charge-Transfer Complex
Key Reagents	NaNO2, HCl, Sulphamic Acid, 1-NASA[8]	DDQ, Methanol, pH 8 Buffer

Visualizations





Sample Read

General Workflow for Spectrophotometric Analysis of PABA

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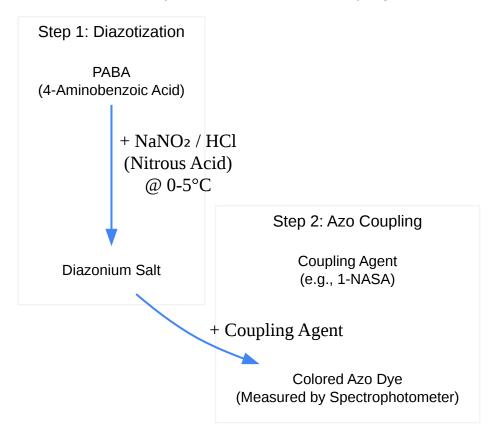
Caption: General workflow for the spectrophotometric determination of PABA.

Construction

Concentration Calculation



Chemical Pathway for Diazotization and Coupling Reaction



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Caption: Reaction pathway for the determination of PABA via diazotization.

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